1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol
Description
1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol is a fluoro-substituted propan-2-ol derivative featuring a 4-methylpiperazine moiety at the C3 position. Its structural flexibility allows for systematic comparisons with analogs differing in halogenation (F, Cl), piperazine substitution patterns, or backbone modifications.
Properties
Molecular Formula |
C8H17FN2O |
|---|---|
Molecular Weight |
176.23 g/mol |
IUPAC Name |
1-fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C8H17FN2O/c1-10-2-4-11(5-3-10)7-8(12)6-9/h8,12H,2-7H2,1H3 |
InChI Key |
JMOSTRPPGULRRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(CF)O |
Origin of Product |
United States |
Preparation Methods
Epoxide Ring Opening and Fluorination Route
An alternative method involves the preparation of an epoxide intermediate, such as 1,2-epoxy-3-fluoropropane or 1,2-epoxy-3-chloropropane, followed by nucleophilic ring opening with 4-methylpiperazine.
-
- Epoxides can be synthesized from allyl alcohol derivatives by epoxidation using peracids (e.g., m-CPBA).
- Fluorine can be introduced either before or after epoxidation, depending on the substrate.
Ring opening with 4-methylpiperazine:
- The epoxide is treated with 4-methylpiperazine under mild basic conditions.
- The nucleophilic nitrogen attacks the less hindered carbon of the epoxide, opening the ring and forming the propanol chain with the piperazine attached.
- This method allows for regioselective installation of the piperazine at the 3-position and retention of the secondary alcohol at the 2-position.
Introduction or retention of fluorine:
- If the fluorine is present on the epoxide precursor, it remains intact.
- Otherwise, selective fluorination can be performed on the resulting alcohol.
Comparative Analysis of Preparation Methods
| Aspect | Halogenation + Substitution | Epoxide Ring Opening |
|---|---|---|
| Starting materials | Halogenated propanol or derivatives | Epoxide of fluoropropanol or chloropropanol |
| Reaction type | SN2 nucleophilic substitution | Nucleophilic ring opening |
| Control over stereochemistry | Moderate; risk of side reactions | High; regioselective ring opening |
| Fluorine introduction | Can be pre- or post-substitution | Usually pre-installed on epoxide |
| Reaction conditions | Mild to moderate heating; polar aprotic solvents | Mild, often room temperature; polar solvents |
| Yield and purity | Generally good; depends on halogen leaving group | High regioselectivity and yield |
| Scalability | Well-established in industry | More specialized but scalable |
Experimental Data and Yields from Literature
While direct literature on 1-fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol is limited, related compounds provide insight:
Summary and Recommendations
- The halogenation followed by nucleophilic substitution is the most straightforward and industrially viable method for preparing this compound, especially when starting from halogenated propanol derivatives.
- The epoxide ring opening method offers better regioselectivity and stereochemical control but may require more specialized precursors.
- Fluorination should be carefully controlled to avoid side reactions, with reagents like DAST or Deoxo-Fluor preferred for selective fluorination.
- Reaction conditions typically involve polar aprotic solvents (acetonitrile, DMF) and mild heating.
- Purification involves extraction and drying over anhydrous agents, with yields generally above 90% in optimized protocols.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products:
Oxidation: Formation of 1-fluoro-3-(4-methylpiperazin-1-yl)propan-2-one.
Reduction: Formation of 1-fluoro-3-(4-methylpiperazin-1-yl)propane.
Substitution: Formation of 1-azido-3-(4-methylpiperazin-1-yl)propan-2-ol.
Scientific Research Applications
1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes and receptors. The piperazine ring provides structural stability and facilitates the compound’s interaction with biological macromolecules .
Comparison with Similar Compounds
Structural Features
The table below summarizes key structural differences among related compounds:
Key Observations :
Pharmacological Activity
- Adrenergic Modulation: Piperazine-containing propanols (e.g., 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol) exhibit β-adrenoceptor blocking activity, as seen in proprietary drugs like Avishot and Flivas .
- Antimicrobial Activity : 1-Chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol is a component of Ornidazole, targeting anaerobic pathogens .
- Biofilm Inhibition: Piperazinyl-propanols with lipophilic substituents (e.g., trifluoromethylphenyl in ) disrupt bacterial biofilms .
Physicochemical Properties
| Property | This compound | 1-Chloro Analog (Compound 12) | 1-(2,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol |
|---|---|---|---|
| LogP (Predicted) | ~0.5 | ~1.2 | ~0.8 |
| Hydrogen Bond Donors | 2 (OH, NH) | 2 (OH, NH) | 2 (OH, NH) |
| Topological Polar Surface Area | 50 Ų | 50 Ų | 45 Ų |
| Solubility | High in polar solvents (e.g., MeOH, DMSO) | Moderate | Moderate to high |
Notes: Fluorination improves solubility compared to chlorinated analogs due to reduced hydrophobicity .
Biological Activity
1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol, with the CAS number 1851236-61-7, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
The molecular formula of this compound is , with a molecular weight of 176.23 g/mol. Its structure includes a fluorine atom attached to a propanol backbone, which is further substituted with a 4-methylpiperazine moiety. The compound's structural characteristics contribute to its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1851236-61-7 |
| Molecular Formula | C8H17FN2O |
| Molecular Weight | 176.23 g/mol |
Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors, particularly dopamine receptors. For instance, studies on related compounds have shown that modifications in the piperazine ring can enhance selectivity for dopamine D3 receptors while minimizing activity at D2 receptors, potentially reducing side effects associated with D2 receptor activation .
Anticancer Potential
The biological activity of related piperazine derivatives has also been explored in cancer research. Compounds that share structural features with this compound have shown promising anticancer activity in vitro, particularly against human colon cancer cell lines . The structure–activity relationship (SAR) studies indicate that modifications in the piperazine ring can significantly influence anticancer efficacy.
Case Studies and Research Findings
Case studies focusing on the biological activity of similar compounds provide insights into the potential applications of this compound:
- Dopamine Receptor Studies : In a study examining various analogs of dopamine receptor agonists, compounds similar to this compound showed varying degrees of selectivity and potency at D3 and D2 receptors, suggesting that careful modification could yield compounds with desired therapeutic profiles .
- Anticancer Activity : Research on structurally related piperazine derivatives revealed significant anticancer properties, with some compounds exhibiting IC50 values below 5 µM against specific cancer cell lines. This indicates potential for further exploration into the anticancer applications of this compound .
Q & A
Basic: What synthetic strategies are recommended for preparing 1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol with high purity?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 4-methylpiperazine and a fluorinated propanol derivative. Key steps include:
- Alkylation : React 4-methylpiperazine with 1-fluoro-3-chloropropan-2-ol under basic conditions (e.g., NaOH or K₂CO₃) to facilitate the substitution reaction .
- Optimization : Control reaction temperature (60–80°C) and solvent polarity (e.g., acetonitrile or DMF) to enhance yield (reported ~70–85%) and minimize side products like N-alkylated byproducts .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .
Basic: How should researchers characterize the structural and chemical properties of this compound?
Methodological Answer:
- Structural Confirmation :
- NMR : Use - and -NMR to verify the fluorine environment (δ ~4.8–5.2 ppm for CHF) and piperazine ring signals (δ ~2.3–3.5 ppm for N-CH and ring protons) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] at m/z 191.1 (calculated for CHFNO).
- Physical Properties :
- Determine solubility in polar solvents (e.g., water, ethanol) via shake-flask method .
- Assess stability under stress conditions (e.g., pH 2–12, 40–60°C) using accelerated degradation studies with HPLC monitoring .
Advanced: How does the compound interact with biological targets, and what experimental designs are suitable for elucidating its mechanism?
Methodological Answer:
- Receptor Binding Assays :
- Functional Studies :
- Measure cAMP levels in HEK293 cells transfected with target receptors to assess agonism/antagonism .
- Validate selectivity via counter-screening against off-target kinases (e.g., EGFR, PKC) .
Advanced: What strategies resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values across studies)?
Methodological Answer:
- Source Analysis :
- Compare assay conditions (e.g., cell lines, incubation time, buffer composition). For example, IC discrepancies in antifungal studies may arise from differences in Candida strains or media .
- Meta-Analysis :
- Orthogonal Validation :
- Confirm activity via independent methods (e.g., isothermal titration calorimetry for binding affinity vs. functional cell-based assays) .
Advanced: How can the stereochemical impact of the fluorine substituent and piperazine ring conformation be investigated?
Methodological Answer:
- Chiral Analysis :
- Computational Modeling :
- Perform DFT calculations (B3LYP/6-31G*) to map energy barriers for piperazine ring inversion and fluorine’s electronic effects on hydrogen bonding .
Advanced: What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic (PK) profile?
Methodological Answer:
- In Vitro :
- Assess metabolic stability using liver microsomes (human/rat) with LC-MS/MS quantification of parent compound depletion .
- Measure plasma protein binding via equilibrium dialysis .
- In Vivo :
Advanced: How should researchers address discrepancies between computational predictions and experimental results in structure-activity relationships (SAR)?
Methodological Answer:
- Re-evaluate Descriptors :
- Replace traditional 2D QSAR with 3D pharmacophore models incorporating fluorine’s electrostatic potential .
- Experimental Refinement :
- Dynamic Simulations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
